molecular formula C10H11N3O2 B184608 2,5-Piperazinedione, 1-amino-4-phenyl- CAS No. 70218-65-4

2,5-Piperazinedione, 1-amino-4-phenyl-

Cat. No.: B184608
CAS No.: 70218-65-4
M. Wt: 205.21 g/mol
InChI Key: LRTNRPOFQCVUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Diketopiperazine Class of Chemical Compounds

2,5-Piperazinedione (B512043), 1-amino-4-phenyl- belongs to the diketopiperazine (DKP) class of organic compounds. DKPs are the smallest and most common class of cyclic peptides, characterized by a six-membered ring containing two nitrogen atoms and two amide linkages. ontosight.aiwikipedia.org Specifically, they are 2,5-dioxopiperazines, a subgroup that has garnered significant attention in research. wikipedia.org

The fundamental structure of these compounds is a piperazine (B1678402) ring with carbonyl groups at positions 2 and 5. wikipedia.org This core structure is often derived from the condensation of two amino acids. wikipedia.org The defining features of 2,5-Piperazinedione, 1-amino-4-phenyl- are the substituents on the piperazine ring: an amino group at the first position and a phenyl group at the fourth position. ontosight.ai The presence of the phenyl group increases the compound's lipophilicity, a property that can influence its interaction with biological molecules. ontosight.ai

Diketopiperazines are prevalent in nature, found in sources such as fermentation broths, yeast cultures, and even as degradation products in processed foods. wikipedia.org They are also produced by a wide range of organisms, from bacteria and fungi to marine microorganisms. wikipedia.org

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

The significance of 2,5-Piperazinedione, 1-amino-4-phenyl- in modern research is intrinsically linked to the established biological activities of the broader diketopiperazine class. These compounds are recognized for their diverse therapeutic potential, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

The rigid, conformationally constrained heterocyclic scaffold of diketopiperazines makes them an attractive framework in drug discovery. wikipedia.org This structural rigidity can lead to higher affinity and selectivity for biological targets compared to more flexible linear peptides.

While research specifically on 2,5-Piperazinedione, 1-amino-4-phenyl- is still in its early stages, preliminary investigations suggest it shares the therapeutic potential of its class. ontosight.ai Studies have indicated its potential efficacy against various bacterial and fungal strains, inhibitory effects on the growth of cancer cells, and possible antiviral activity. ontosight.ai The specific arrangement of the amino and phenyl groups on the piperazine core is thought to be a key determinant of its biological activity.

Potential Biological ActivityObserved Effects of the Diketopiperazine ClassSpecific Findings for 2,5-Piperazinedione, 1-amino-4-phenyl-
AntimicrobialEffective against various bacterial and fungal strains.Shows potential efficacy against bacteria and fungi. ontosight.ai
AnticancerSome derivatives inhibit cancer cell growth.Exhibits inhibitory effects on cancer cell growth. ontosight.ai
AntiviralSome activity has been noted, though it is an area for further study.Potential antiviral activity has been suggested, requiring more investigation. ontosight.ai

Overview of Current and Emerging Research Trajectories for 2,5-Piperazinedione, 1-amino-4-phenyl-

The future of research on 2,5-Piperazinedione, 1-amino-4-phenyl- is poised to expand on the initial findings of its biological activities. A primary trajectory will likely involve the comprehensive exploration of its mechanisms of action. ontosight.ai Understanding how this specific molecule interacts with cellular targets at a molecular level is crucial for its development as a potential therapeutic agent.

Further research is necessary to fully characterize its properties and potential applications in medicine. ontosight.ai This includes more in-depth studies to confirm and quantify its antimicrobial, anticancer, and antiviral effects.

Key areas for future investigation include:

Synthesis and Analogue Development: Devising efficient synthetic routes for 2,5-Piperazinedione, 1-amino-4-phenyl- and creating a library of related analogues. This would allow for a systematic exploration of the structure-activity relationship, optimizing the molecule for potency and selectivity.

Mechanism of Action Studies: Elucidating the specific biochemical pathways and molecular targets through which this compound exerts its biological effects.

In-depth Biological Evaluation: Conducting extensive in vitro and in vivo testing to validate its therapeutic potential across a range of disease models.

The continued study of 2,5-Piperazinedione, 1-amino-4-phenyl-, and its derivatives could pave the way for the development of novel therapeutic agents. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70218-65-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-amino-4-phenylpiperazine-2,5-dione

InChI

InChI=1S/C10H11N3O2/c11-13-7-9(14)12(6-10(13)15)8-4-2-1-3-5-8/h1-5H,6-7,11H2

InChI Key

LRTNRPOFQCVUGW-UHFFFAOYSA-N

SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N

Canonical SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N

Other CAS No.

70218-65-4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,5 Piperazinedione, 1 Amino 4 Phenyl

Established Synthetic Routes for 2,5-Piperazinedione (B512043) Scaffolds in Organic Synthesis

The construction of the 2,5-piperazinedione ring can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclization Reactions of Dipeptides and Precursor Amino Acid Derivatives

The most common and direct method for synthesizing 2,5-piperazinediones involves the head-to-tail cyclization of dipeptides or their derivatives. wikipedia.orgwhiterose.ac.uk This intramolecular condensation reaction forms the six-membered ring by creating a second amide bond. The reaction is often facilitated by heating a dipeptide ester, which can spontaneously cyclize. wikipedia.org The choice of solvent and the nature of the amino acid side chains can influence the reaction's efficiency and the stereochemical outcome.

A general approach involves the condensation of two amino acids in a solvent like ethylene (B1197577) glycol at elevated temperatures. google.com This method is straightforward and avoids toxic reagents, making it a sustainable option. google.com The process begins with the nucleophilic attack of the amine group of one amino acid on the carbonyl group of a second, and vice versa, leading to the formation of the diketopiperazine ring. google.com

Protecting groups are often employed to prevent unwanted side reactions, especially when dealing with functionalized amino acids. For instance, the benzyl (B1604629) group can be used to protect the side-chain carboxyl groups of aspartic or glutamic acid, which also facilitates the cyclization and can be removed under neutral conditions to prevent racemization. nih.gov

Microwave-Assisted Synthetic Approaches to 2,5-Piperazinediones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of 2,5-piperazinediones is no exception. Microwave-assisted synthesis can be performed under solvent-free conditions or in various solvents, including water. baranlab.orgresearchgate.net

One efficient method involves the microwave irradiation of N-Boc protected dipeptide esters. baranlab.org This approach offers a general and environmentally friendly procedure for obtaining a range of 2,5-piperazinediones. In aqueous media, the in-situ deprotection of the N-Boc group followed by cyclization can be achieved in a one-pot reaction under microwave heating, providing excellent yields of the desired diketopiperazines. This protocol is rapid, safe, and highly efficient.

The choice of resin is crucial in microwave-assisted solid-phase synthesis of diketopiperazines. While various resins can be used with organic solvents, polyethylene (B3416737) glycol (PEGA) resin has been shown to give high yields even in water, making it a preferred choice for green chemistry applications. researchgate.net

Multicomponent Reactions and their Application in Diketopiperazine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient route to complex molecules like diketopiperazines. The Ugi four-component reaction is a prominent example of an MCR used in this context. researchgate.net

The Ugi reaction typically involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. By carefully choosing the starting materials, a linear dipeptide-like intermediate can be generated, which can then undergo cyclization to form the 2,5-diketopiperazine ring. wikipedia.org This approach allows for significant structural diversity in the final products, as the substituents on the diketopiperazine ring can be easily varied by changing the initial components of the MCR. For example, spin-labelled diketopiperazines have been synthesized using Ugi-multicomponent reactions, demonstrating the versatility of this method. researchgate.net

Intramolecular Cyclization Strategies for Diketopiperazine Ring Formation

Beyond the cyclization of pre-formed dipeptides, other intramolecular cyclization strategies are also employed to construct the diketopiperazine scaffold. These methods often involve the formation of one of the amide bonds in the final ring-closing step.

One such strategy is the intramolecular cyclization of an enolate onto a carbamate. This has been successfully used to construct the 2,5-diketopiperazine ring in high yield. wikipedia.org Another approach involves the cyclization of a dipeptide where the terminal amine is generated in situ, for example, by the reduction of a nitro group. nih.gov

The formation of diketopiperazines can also be an unintended side reaction during solid-phase peptide synthesis, particularly after the removal of the N-terminal protecting group of a dipeptide attached to the resin. However, this tendency can be exploited for the deliberate synthesis of these cyclic compounds. The pathway of diketopiperazine formation in the solid state has been studied using techniques like thermal FT-IR microscopy, which can detect the intramolecular cyclization process. Furthermore, cytochrome P450 enzymes have been shown to catalyze intramolecular C-C bond formation in some cyclodipeptides, highlighting a biosynthetic route to complex diketopiperazine derivatives.

Synthesis of 2,5-Piperazinedione, 1-amino-4-phenyl-

While general methods for the synthesis of 2,5-piperazinediones are well-established, the specific synthesis of 2,5-piperazinedione, 1-amino-4-phenyl- is not explicitly detailed in the surveyed literature. However, based on the synthesis of structurally related 1,4-disubstituted piperazine-2,5-diones, a plausible synthetic pathway can be proposed.

Specific Reaction Pathways and Optimization of Reaction Conditions for the Target Compound

A potential synthetic route to 2,5-piperazinedione, 1-amino-4-phenyl- could be adapted from the methods used to synthesize other 1,4-disubstituted piperazine-2,5-diones. A key intermediate would be a 1-phenyl-substituted piperazine-2,5-dione, which could then be further functionalized at the N4 position.

Proposed Synthetic Pathway:

A plausible approach would involve the following steps:

Synthesis of N-phenylglycine: This can be achieved through the reaction of aniline (B41778) with a suitable two-carbon synthon like ethyl bromoacetate (B1195939), followed by hydrolysis of the ester.

Synthesis of a protected N-aminoglycine derivative: A protected form of hydrazine, such as tert-butyl carbazate, can be reacted with ethyl bromoacetate to yield a protected N-amino glycine (B1666218) ester.

Dipeptide formation: The N-phenylglycine would be coupled with the protected N-aminoglycine ester using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) to form the linear dipeptide precursor.

Cyclization and Deprotection: The linear dipeptide would then be subjected to conditions that promote cyclization to the 2,5-diketopiperazine ring. This is often achieved by heating in a suitable solvent. The protecting group on the amino function would then be removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product, 2,5-piperazinedione, 1-amino-4-phenyl-.

Optimization of Reaction Conditions:

The optimization of this synthetic pathway would involve several key considerations:

Coupling Reagents: The choice of peptide coupling reagent in step 3 would be crucial to ensure high yield and minimize side reactions.

Solvent and Temperature for Cyclization: The conditions for the cyclization step (step 4) would need to be carefully controlled to maximize the yield of the desired diketopiperazine and prevent degradation.

Protecting Group Strategy: The choice of the protecting group for the amino function is critical. It must be stable during the coupling reaction and easily removable in the final step without affecting the rest of the molecule.

A data table summarizing the key variables for optimization is presented below:

StepVariable to OptimizePotential Conditions/ReagentsDesired Outcome
3. Dipeptide Formation Coupling ReagentDCC/HOBt, HATU, PyBOPHigh yield of linear dipeptide, minimal racemization
SolventDMF, CH₂Cl₂Good solubility of reactants, efficient reaction
4. Cyclization SolventToluene, Xylene, DioxaneHigh yield of cyclized product
Temperature80-140 °CEfficient cyclization without decomposition
4. Deprotection ReagentTFA/CH₂Cl₂, HCl in DioxaneComplete removal of protecting group
ConditionsRoom temperature or mild heatingPreservation of the diketopiperazine ring

Further research and experimental validation would be necessary to establish the most efficient and high-yielding protocol for the synthesis of 2,5-piperazinedione, 1-amino-4-phenyl-.

Chemo- and Regioselective Considerations in the Synthesis of Substituted Piperazinediones

The synthesis of substituted piperazinediones often requires careful control of chemo- and regioselectivity to achieve the desired substitution pattern. Various strategies have been developed to address these challenges.

One-pot, multi-component reactions represent an efficient and environmentally friendly approach for the regioselective synthesis of complex heterocyclic systems. nih.govresearchgate.net For instance, the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water can lead to the formation of benzo[c]pyrazolo chemrxiv.orgorganic-chemistry.orgnaphthyridine derivatives through a cascade of reactions including Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization. nih.govresearchgate.net The use of water as a solvent and the multi-component nature of the reaction contribute to its green credentials and efficiency. nih.govresearchgate.net

Furthermore, catalyst-free, one-pot chemo- and regioselective synthesis methods have been developed for creating polycondensed indoles and imidazoles under mild conditions. nih.gov The careful selection of reaction conditions is crucial for controlling the chemo- and regioselectivity of the [3+2]-annulation process. nih.gov

Derivatization Strategies and Analogue Synthesis for 2,5-Piperazinedione, 1-amino-4-phenyl-

The core structure of 2,5-Piperazinedione, 1-amino-4-phenyl- offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially enhanced or modified biological activities.

Alkylation and Acylation Reactions on the Piperazinedione Core

The nitrogen atoms of the piperazinedione ring are common targets for alkylation and acylation reactions. These modifications can significantly influence the compound's properties.

Alkylation: Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones provides a route to enantioenriched tertiary piperazin-2-ones. nih.gov This method allows for the introduction of various substituents and can be followed by deprotection and further alkylation at the N(1) position. nih.gov Friedel-Crafts alkylation is another method for introducing alkyl groups, though it can be prone to polyalkylation and carbocation rearrangements. youtube.comyoutube.com

Acylation: Friedel-Crafts acylation offers a way to introduce acyl groups, forming an acylium ion as the electrophilic species. youtube.comyoutube.com This reaction is generally less susceptible to rearrangements compared to alkylation. youtube.com Acylation can also be achieved using acyl chlorides in the presence of a Lewis acid catalyst. nih.gov

Reaction TypeReagents and ConditionsKey Features
Asymmetric Allylic Alkylation Pd2(pmdba)3, electron-deficient PHOX ligandsProduces highly enantioenriched α-tertiary piperazin-2-ones. nih.gov
Friedel-Crafts Alkylation Alkyl halide, Lewis acid (e.g., AlCl3)Prone to polyalkylation and carbocation rearrangements. youtube.comyoutube.com
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl3)Forms a stable acylium ion, avoiding rearrangements. youtube.comyoutube.com
N-Acylation Acyl chloride, baseA common method for modifying the piperazinedione core. nih.gov

Modifications at the Phenyl and Amino Substituents of the Piperazinedione Ring

Modifications to the phenyl and amino groups of 2,5-Piperazinedione, 1-amino-4-phenyl- can lead to analogues with altered biological profiles.

Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring can be critical for biological activity. For example, in some series of compounds, para-substituents on the phenyl ring were found to be more important for antiproliferative activities than meta-substituents. nih.gov The introduction of halogen atoms, particularly fluorine, on the benzene (B151609) ring has been shown to have a significant impact on the anti-tumor activity of certain chalcone-piperazine hybrids. nih.gov

Amino Group Derivatization: The primary amino group can be a key site for modification. Derivatization of amino groups is a common strategy in drug discovery to improve properties such as solubility, bioavailability, and target binding. For instance, derivatization with N-(4-aminophenyl)piperidine has been used to improve the detection of organic acids in mass spectrometry. nih.govrowan.edunsf.gov

Stereochemical Control and Stereoselective Synthesis of 2,5-Piperazinedione, 1-amino-4-phenyl- Derivatives

Controlling the stereochemistry during the synthesis of piperazinedione derivatives is crucial, as different stereoisomers can exhibit distinct biological activities.

Asymmetric synthesis methods are employed to produce enantiomerically pure or enriched compounds. Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.gov This method utilizes chiral ligands to induce stereoselectivity. nih.gov

Another approach involves the use of chiral auxiliaries or catalysts in multi-component reactions, such as the Ugi reaction, to synthesize chiral trisubstituted 2,5-diketopiperazines. researchgate.net Furthermore, hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can lead to the formation of cis and trans isomers, with the cis isomer often being the major product under certain conditions. chemrxiv.org Spectroscopic techniques like NMR, in combination with X-ray crystallography, are essential for identifying the stereoisomers. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms of Piperazinedione Systems

The piperazinedione ring system exhibits reactivity at several positions, allowing for a variety of chemical transformations.

Reactivity at Carbon Centers (C-3 and C-6) in 2,5-Piperazinediones

The carbon atoms at the C-3 and C-6 positions of the 2,5-piperazinedione ring are activated by the adjacent carbonyl and nitrogen groups, making them susceptible to various reactions.

These positions can be functionalized through alkylation and other carbon-carbon bond-forming reactions. For instance, the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives can be achieved through reactions that build upon the piperazinedione core. nih.gov The reactivity at these centers is fundamental to the construction of more complex and substituted piperazinedione analogues.

Reactivity at Nitrogen Centers (N-1 and N-4) of the Piperazinedione Core

The nitrogen atoms within the 1-amino-4-phenyl-2,5-piperazinedione ring system exhibit distinct reactivity profiles. The exocyclic primary amino group at N-1 is a key site for nucleophilic reactions, while the endocyclic N-4 nitrogen, being part of an amide linkage and substituted with a phenyl group, displays different chemical behavior.

The primary amino group at the N-1 position is nucleophilic and can react with various electrophiles. For instance, in related N-amino heterocycles, this group readily participates in reactions such as acylation, alkylation, and the formation of Schiff bases. While specific studies on 1-amino-4-phenyl-2,5-piperazinedione are limited, the reactivity of the N-amino group in similar structures, such as 1-amino-4-methylpiperazine, has been demonstrated. This compound reacts with chlorophosphines like diphenylphosphine (B32561) chloride (Ph2PCl) or dichlorophenylphosphine (B166023) (PhPCl2) to form aminophosphines. researchgate.net These aminophosphines can be further oxidized with reagents like hydrogen peroxide, elemental sulfur, or selenium to yield the corresponding chalcogenides. researchgate.net It is plausible that the N-1 amino group of 1-amino-4-phenyl-2,5-piperazinedione would undergo similar transformations.

The N-4 nitrogen atom is part of an amide functionality and is directly attached to a phenyl ring. Its reactivity is generally lower than that of the exocyclic N-1 amino group due to the delocalization of its lone pair of electrons into the adjacent carbonyl group (C-5) and the aromatic ring. However, N-alkylation and N-acylation reactions at this position are known for other piperazine-2,5-dione systems. wikipedia.org For instance, the synthesis of 1,4-disubstituted piperazine-2,5-diones has been achieved through the N-substitution of a pre-existing piperazinedione core. nih.gov In the case of 1-amino-4-phenyl-2,5-piperazinedione, reactions at the N-4 position would likely require harsher conditions compared to the N-1 amino group due to its decreased nucleophilicity.

The following table summarizes the potential reactivity at the nitrogen centers based on related compounds:

Nitrogen CenterType of ReactionReagentsPotential Products
N-1 (Amino) AcylationAcid chlorides, AnhydridesN-acylated derivatives
AlkylationAlkyl halidesN-alkylated derivatives
Schiff Base FormationAldehydes, KetonesImines
PhosphinylationChlorophosphines (e.g., Ph2PCl)Aminophosphines
N-4 (Phenyl) AlkylationAlkyl halides (under forcing conditions)Quaternary ammonium (B1175870) salts or N-alkylated products
AcylationAcylating agents (under forcing conditions)N-acylated products

Reactivity at Carbonyl Carbons (C-2 and C-5) and Related Transformations

The carbonyl carbons (C-2 and C-5) of the piperazinedione ring are electrophilic centers and are susceptible to nucleophilic attack. However, as they are part of an amide system, their reactivity is somewhat attenuated compared to ketones. Nevertheless, they can undergo several important transformations.

One of the key reactions involving the carbonyl groups is reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyls to the corresponding amines, effectively converting the piperazine-2,5-dione into a piperazine (B1678402). baranlab.org This transformation provides a route to chiral piperazines if the starting diketopiperazine is chiral. baranlab.org

Furthermore, the protons on the carbon atoms adjacent to the carbonyl groups (at C-3 and C-6) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions. For example, aldol-type condensation reactions can occur between the enolate of a piperazinedione and an aldehyde. wikipedia.orgnih.gov This reaction is often facilitated by acetylating the amide nitrogens, which increases the acidity of the adjacent methylene (B1212753) protons. csu.edu.au The resulting alkylidene or arylidene piperazinediones can be further modified, for instance, through hydrogenation. csu.edu.au

While the carbonyl groups themselves are the primary sites of initial nucleophilic attack in some reactions, their presence is crucial for enabling reactivity at the adjacent carbon atoms. The formation of enolates allows for alkylation and acylation at the C-3 and C-6 positions. wikipedia.org

A summary of the reactivity at and related to the carbonyl carbons is presented in the table below:

Reactive SiteType of ReactionReagentsResulting Products
C-2 & C-5 (Carbonyls) ReductionLithium aluminum hydride (LiAlH4)Piperazines
ThionationLawesson's reagentThionated piperazinediones
C-3 & C-6 (α-Carbons) Aldol CondensationAldehydes, Base (e.g., Cs2CO3)Alkylidene/Arylidene piperazinediones
AlkylationAlkyl halides, BaseC-alkylated piperazinediones
HalogenationHalogenating agentsC-halogenated piperazinediones

It is important to note that while these reactions are well-established for the general class of 2,5-piperazinediones, specific studies detailing these transformations on 2,5-piperazinedione, 1-amino-4-phenyl- are not widely available in the reviewed literature. The described reactivity is therefore largely based on the known chemical behavior of analogous structures.

Structure Activity Relationship Sar Studies of 2,5 Piperazinedione, 1 Amino 4 Phenyl Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The fundamental pharmacophore of 1-amino-4-phenyl-2,5-piperazinedione derivatives consists of several key features that are essential for their biological activity. A general pharmacophore model for related piperazine-containing compounds often includes a basic nitrogen atom, an aromatic ring, and specific hydrogen bond donors and acceptors. nih.gov For the 1-amino-4-phenyl-2,5-piperazinedione scaffold, the essential pharmacophoric elements are believed to be:

The Piperazine-2,5-dione Core: This rigid cyclic structure serves as a central scaffold, holding the other functional groups in a specific spatial orientation. The two carbonyl groups can act as hydrogen bond acceptors.

The N-1 Amino Group: This primary amine is a critical feature, likely acting as a key hydrogen bond donor or a point of interaction with the biological target. Its basicity and nucleophilicity can be crucial for binding.

The N-4 Phenyl Group: This aromatic ring provides a hydrophobic interaction domain, which is often essential for anchoring the molecule within a binding pocket of a receptor or enzyme.

Pharmacophore models for related but distinct piperazine (B1678402) derivatives, such as those targeting sedative-hypnotic or other CNS activities, have been developed and suggest the importance of the spatial arrangement of these key features for receptor binding. nih.gov

Impact of Substituents at N-1 and N-4 Positions on Biological Efficacy

Modifications at both the N-1 and N-4 positions of the piperazinedione ring have been shown to significantly impact the biological efficacy of this class of compounds.

N-1 Position: The primary amino group at the N-1 position is a key determinant of activity. While direct SAR studies on a wide range of N-1 substituted 1-amino-4-phenyl-2,5-piperazinediones are limited in the public domain, research on related N-substituted piperazines indicates that the nature of the substituent on the nitrogen atom can drastically alter biological activity. For instance, in other piperazine series, substitution on a nitrogen atom can influence affinity for various receptors and transporters. nih.gov

N-4 Position: The N-4 position, occupied by the phenyl group, is another critical site for modification. In broader studies of N-arylpiperazines, substituents on the aromatic ring can modulate activity. For example, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates with antimycobacterial activity, the electronic properties of the substituents on the phenyl ring were found to be important. mdpi.com Specifically, electron-withdrawing groups on the phenyl ring were shown to influence the activity. This suggests that for 1-amino-4-phenyl-2,5-piperazinedione derivatives, the electronic nature and position of substituents on the N-4 phenyl ring would likely play a significant role in determining their biological profile.

Influence of Substituents on the Phenyl Moiety and its Contribution to Activity

In studies of various N-phenylpiperazine derivatives, the introduction of different substituents on the phenyl ring has led to significant changes in biological activity. For example, in a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives evaluated as potential serotonin (B10506) reuptake inhibitors, modifications on the phenyl ring were crucial for optimizing activity. nih.gov Similarly, research on N-(substituted phenyl)glycine derivatives has shown that the substitution pattern on the phenyl ring can dramatically affect anti-inflammatory activity. nih.gov

For the 1-amino-4-phenyl-2,5-piperazinedione scaffold, it is hypothesized that:

Electron-withdrawing groups (e.g., halogens, nitro groups) could enhance activity by altering the electronic properties of the phenyl ring and potentially forming specific interactions with the target.

Electron-donating groups (e.g., methoxy, methyl groups) might influence binding affinity and selectivity differently.

Steric bulk of the substituents can also play a role, with larger groups potentially leading to steric hindrance or, conversely, improved binding through enhanced van der Waals interactions.

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues within the binding site.

Stereochemical Considerations in Structure-Activity Relationships and Biological Response

Chirality is a fundamental aspect of the structure-activity relationships of 1-amino-4-phenyl-2,5-piperazinedione derivatives, as the piperazinedione ring can possess stereogenic centers. The three-dimensional arrangement of substituents can lead to significant differences in biological activity between enantiomers or diastereomers.

In many classes of biologically active compounds, including piperazine derivatives, one enantiomer often exhibits significantly higher potency than the other. This stereoselectivity arises from the specific interactions between the chiral molecule and its biological target, which is also chiral. For instance, in a study of N-substituted piperazine amine reuptake inhibitors, the individual enantiomers of the lead compounds were profiled and showed distinct activities. nih.govresearchgate.net This highlights the importance of stereochemistry in determining the biological response.

For 1-amino-4-phenyl-2,5-piperazinedione derivatives, the stereochemistry at the carbon atoms of the piperazinedione ring, if substituted, would be expected to have a profound impact on their interaction with biological targets. The absolute configuration of these chiral centers would dictate the precise orientation of the key pharmacophoric elements—the N-1 amino group and the N-4 phenyl group—within the binding site.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of 1-amino-4-phenyl-2,5-piperazinedione derivatives is a critical factor governing their biological activity. The piperazinedione ring typically adopts a non-planar conformation, often a boat or a twisted-boat conformation, to minimize steric strain. The specific conformation adopted can influence the relative orientation of the substituents at the N-1 and N-4 positions, which in turn affects how the molecule presents its pharmacophoric features to a biological target.

Conformational analysis studies on related piperazine derivatives have demonstrated that the preferred conformation can be crucial for biological activity. For example, studies on 1-(2-pyrimidinyl)piperazine derivatives have shown that the bioactive conformation can be modeled to understand the requirements for sedative-hypnotic activity. nih.gov The conformational flexibility or rigidity of the piperazine ring and its substituents can impact binding affinity and selectivity.

For 1-amino-4-phenyl-2,5-piperazinedione analogs, the interplay between the conformations of the piperazinedione ring and the orientation of the N-1 amino and N-4 phenyl groups is likely to be a key determinant of their biological profile. A deeper understanding of the low-energy conformations and the conformational changes that may occur upon binding to a receptor or enzyme is essential for the rational design of more potent and selective derivatives.

Computational and Theoretical Studies on 2,5 Piperazinedione, 1 Amino 4 Phenyl

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to predict how a ligand, such as "2,5-Piperazinedione, 1-amino-4-phenyl-", might interact with a protein target.

Protein-Ligand Interaction Profiling for Specific Enzymes and Receptors

Protein-ligand interaction profiling is used to identify the non-covalent interactions between a ligand and a protein. These interactions can include hydrogen bonds, hydrophobic contacts, ionic interactions, and van der Waals forces. Understanding these interactions is crucial for assessing the binding affinity and specificity of a compound for a particular biological target. For "2,5-Piperazinedione, 1-amino-4-phenyl-", this would involve docking the compound into the active sites of various enzymes and receptors to predict its potential biological targets.

No specific protein-ligand interaction data for 2,5-Piperazinedione (B512043), 1-amino-4-phenyl- was found in the searched literature.

Prediction of Binding Affinities and Ligand Orientations within Active Sites

Molecular docking algorithms can predict the binding affinity, often expressed as a scoring function or estimated free energy of binding, which helps to rank potential drug candidates. The orientation of the ligand within the active site provides insight into the specific atomic interactions that stabilize the complex. For "2,5-Piperazinedione, 1-amino-4-phenyl-", this would involve calculating the binding energy and determining the most stable conformation when interacting with a target protein.

No specific data on predicted binding affinities or ligand orientations for 2,5-Piperazinedione, 1-amino-4-phenyl- were available in the searched literature.

Applications in Enzyme Active Site Interaction Prediction

By docking "2,5-Piperazinedione, 1-amino-4-phenyl-" into the active sites of various enzymes, researchers could hypothesize its potential as an enzyme inhibitor or activator. The analysis would reveal key amino acid residues that interact with the compound, which could then be validated through experimental assays.

No studies detailing the interaction of 2,5-Piperazinedione, 1-amino-4-phenyl- with specific enzyme active sites were identified.

Applications in Receptor Binding Domain Characterization

Similar to enzyme studies, docking this compound into the binding domains of various receptors (e.g., G-protein coupled receptors, ion channels) could help in characterizing its potential as an agonist or antagonist. This is fundamental in understanding its potential pharmacological effects.

No literature was found characterizing the interaction of 2,5-Piperazinedione, 1-amino-4-phenyl- with receptor binding domains.

Quantum Chemical Calculations and Spectroscopic Correlation

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "2,5-Piperazinedione, 1-amino-4-phenyl-", DFT calculations would be used to determine its optimized molecular geometry (bond lengths and angles), as well as its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the molecule's reactivity and spectroscopic characteristics.

No specific DFT studies providing optimized molecular geometries or electronic structure data for 2,5-Piperazinedione, 1-amino-4-phenyl- were found in the public domain.

Support for Spectroscopic Data Interpretation (e.g., NMR, IR, Raman)

Computational chemistry offers powerful tools for the interpretation and prediction of spectroscopic data. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies corresponding to IR and Raman spectra and the chemical shifts for NMR spectroscopy. For a molecule like 2,5-Piperazinedione, 1-amino-4-phenyl-, these calculations would involve optimizing the molecule's three-dimensional geometry and then computing its spectroscopic properties.

By correlating theoretical spectra with experimentally obtained data, researchers can confirm the molecular structure, assign specific spectral peaks to corresponding functional groups and atomic nuclei, and gain a deeper understanding of the molecule's electronic environment. For instance, theoretical studies on related heterocyclic compounds have been used to precisely assign vibrational modes and analyze intramolecular interactions. nih.govnih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR Approaches for Predictive Activity Modeling

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices. In studies on various piperazine (B1678402) and piperidine (B6355638) derivatives, 2D-QSAR models have been developed to predict activities such as enzyme inhibition or receptor binding. nih.govresearchgate.netnih.gov For a series of analogs of 2,5-Piperazinedione, 1-amino-4-phenyl-, a 2D-QSAR study could identify key molecular properties that govern a specific biological effect, enabling the prediction of activity for newly designed compounds.

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis - CoMFA) for Spatial Requirements and Selectivity

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed understanding by considering the spatial arrangement of molecular properties. CoMFA calculates the steric and electrostatic fields surrounding a set of aligned molecules and correlates these fields with their biological activities. The results are often visualized as contour maps, indicating regions where bulky groups or specific electrostatic charges would enhance or diminish activity. nih.gov

Studies on different sets of piperazine derivatives have successfully used CoMFA to elucidate the structural requirements for activity, for instance, as acetylcholinesterase inhibitors or antihistamines. nih.govresearchgate.net A CoMFA study on 2,5-Piperazinedione, 1-amino-4-phenyl- and its analogs would provide crucial insights into the 3D shape and electronic features necessary for optimal interaction with a biological target.

Table 1: Comparison of QSAR Methodologies

Feature 2D-QSAR 3D-QSAR (e.g., CoMFA)
Input Data 2D chemical structures and biological activity data. 3D aligned conformations and biological activity data.
Descriptors Calculated physicochemical properties (e.g., logP, molecular weight, topological indices). Steric and electrostatic interaction fields calculated on a 3D grid.
Output A mathematical equation relating descriptors to activity. 3D contour maps showing favorable/unfavorable regions for steric and electrostatic properties.

| Key Insight | Identifies which general physicochemical properties are important for activity. | Provides a visual guide to the spatial requirements for ligand-target interaction and selectivity. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netsciepub.com For 2,5-Piperazinedione, 1-amino-4-phenyl-, an MD simulation could provide detailed insights into its conformational flexibility, identifying the most stable three-dimensional shapes the molecule adopts in different environments (e.g., in water or interacting with a protein).

Furthermore, if the biological target of the compound were known, MD simulations could be used to model the binding process, revealing the key amino acid interactions, the stability of the ligand-protein complex, and the dynamic behavior of the compound within the binding site. Such simulations are crucial for understanding the mechanism of action at an atomic level. nih.govsciepub.com

In Silico ADMET and Druglikeness Assessments for Research Compound Prioritization

Before a compound is synthesized and tested in the lab, its potential as a drug candidate can be evaluated using computational methods. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. alliedacademies.orgnih.govmdpi.com These tools use computational models to estimate a compound's pharmacokinetic properties.

Druglikeness is often assessed using rules like Lipinski's Rule of 5, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For 2,5-Piperazinedione, 1-amino-4-phenyl-, these assessments would predict its potential for oral bioavailability and identify any potential liabilities, helping to prioritize it among other research candidates. nih.gov

Table 2: Representative In Silico ADMET & Druglikeness Parameters

Parameter Description Importance for Drug Discovery
Molecular Weight The mass of one mole of the substance. Lower molecular weight (<500 Da) is generally preferred for better absorption. nih.gov
logP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. An optimal range (typically <5) is needed to balance solubility and membrane permeability. nih.gov
Hydrogen Bond Donors Number of N-H or O-H bonds. Fewer than 5 is desirable to facilitate passage through biological membranes. nih.gov
Hydrogen Bond Acceptors Number of N or O atoms. Fewer than 10 is generally preferred for good membrane permeability. nih.gov
Human Intestinal Absorption (HIA) Prediction of the extent of absorption from the gut into the bloodstream. High HIA is crucial for orally administered drugs. alliedacademies.org
Blood-Brain Barrier (BBB) Permeation Prediction of a compound's ability to cross the BBB. Essential for drugs targeting the central nervous system, but undesirable for peripherally acting drugs. alliedacademies.org

| AMES Mutagenicity | Prediction of the mutagenic potential of a compound. | A positive result is a major flag for potential carcinogenicity. alliedacademies.org |

While direct computational studies on 2,5-Piperazinedione, 1-amino-4-phenyl- are absent from the current literature, the established applications of these theoretical methods on analogous structures demonstrate their immense potential. Future research applying these in silico techniques would be invaluable for elucidating the physicochemical properties, structure-activity relationships, and therapeutic potential of this specific compound.

Future Perspectives and Emerging Research Directions for 2,5 Piperazinedione, 1 Amino 4 Phenyl

Exploration of Novel Biological Targets and Therapeutic Areas

The foundational piperazinedione structure is known for its antimicrobial, antiviral, and anticancer effects. ontosight.ai For 2,5-Piperazinedione (B512043), 1-amino-4-phenyl-, the presence of the 1-amino and 4-phenyl groups offers unique opportunities for interaction with biological macromolecules.

Future research will likely focus on identifying novel biological targets beyond those already established for the broader piperazinedione class. The unique stereochemistry and electronic properties conferred by the amino and phenyl substitutions could lead to unexpected binding affinities and pharmacological activities.

Potential Therapeutic Areas for Exploration:

Neurodegenerative Diseases: Given that some piperazinedione derivatives are being investigated for their antioxidant properties against oxidative stress, a key factor in neurodegenerative diseases, this presents a viable research avenue. nih.gov

Inflammatory Disorders: The anti-inflammatory potential of related heterocyclic compounds suggests that 2,5-Piperazinedione, 1-amino-4-phenyl- could be investigated for its role in modulating inflammatory pathways.

Metabolic Diseases: The structural rigidity and potential for diverse functionalization make piperazinediones interesting candidates for targeting enzymes and receptors involved in metabolic regulation.

Initial studies on related compounds have shown inhibitory effects on cancer cell growth, and further investigation into the specific mechanisms of 2,5-Piperazinedione, 1-amino-4-phenyl- is warranted. ontosight.ai

Development of Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The advancement of synthetic methodologies is crucial for exploring the full potential of 2,5-Piperazinedione, 1-amino-4-phenyl- and its analogs. While the core piperazinedione ring can be formed through the condensation of amino acids, creating substituted derivatives like the 1-amino-4-phenyl variant requires more sophisticated strategies. nih.gov

Future synthetic efforts are expected to focus on:

Diversity-Oriented Synthesis (DOS): This approach aims to generate large collections of structurally diverse compounds from a common starting material. mdpi.com Applying DOS to the 1-amino-4-phenyl-2,5-piperazinedione scaffold would enable the rapid creation of a library of related molecules for biological screening. mdpi.com

Asymmetric Synthesis: Controlling the stereochemistry of the piperazinedione ring and its substituents is critical for optimizing biological activity. The development of new chiral catalysts and auxiliaries will be essential for producing enantiomerically pure forms of these compounds.

Late-Stage Functionalization: The ability to modify the 1-amino-4-phenyl-2,5-piperazinedione core in the final steps of a synthesis is highly desirable. This allows for the introduction of various functional groups to fine-tune the compound's properties without needing to restart the entire synthetic sequence. A recent total synthesis of mycoplanecin A, a complex piperazinedione-containing natural product, highlights how a convergent strategy with a late-stage acylation step can facilitate the creation of derivatives. acs.org

An example of a synthetic approach for related piperidine (B6355638) derivatives involves the conjugate addition of a phenyl group to an α,β-unsaturated ketone, followed by further modifications to introduce an amino group. nih.gov Similar strategies could be adapted for the synthesis of 1-amino-4-phenyl-2,5-piperazinedione.

Application in Chemical Probe Design and Tool Compounds for Biological Research

A chemical probe is a small molecule used to study biological systems. The unique structure of 2,5-Piperazinedione, 1-amino-4-phenyl- makes it an attractive candidate for development as a chemical probe. By attaching reporter tags, such as fluorescent dyes or biotin, to the molecule, researchers can track its localization within cells and identify its binding partners.

Potential Applications as a Tool Compound:

Target Identification and Validation: A tagged version of 1-amino-4-phenyl-2,5-piperazinedione could be used in affinity chromatography or photo-affinity labeling experiments to isolate and identify its protein targets.

Pathway Elucidation: By observing the downstream effects of treating cells with this compound, researchers can gain insights into the biological pathways it modulates.

Assay Development: A well-characterized 1-amino-4-phenyl-2,5-piperazinedione derivative could serve as a positive control or reference compound in the development of new biological assays.

The development of such tool compounds will be instrumental in fully understanding the mechanism of action of this class of molecules and uncovering new therapeutic opportunities.

Integration with High-Throughput Screening Initiatives for New Bioactive Hit Identification

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. Integrating libraries of 1-amino-4-phenyl-2,5-piperazinedione derivatives into HTS campaigns is a promising strategy for discovering new bioactive "hits."

Key Aspects of HTS Integration:

Library Design: The synthesis of a diverse library of 1-amino-4-phenyl-2,5-piperazinedione analogs with varied substituents on the phenyl ring and amino group will be crucial for maximizing the chances of finding a hit.

Assay Compatibility: The compounds must be soluble and stable in the assay media and should not interfere with the detection technology (e.g., fluorescence, luminescence).

Hit-to-Lead Optimization: Once a hit is identified, medicinal chemists can use the structure-activity relationship (SAR) data from the initial screen to guide the synthesis of more potent and selective "lead" compounds.

For instance, HTS of a library of diketopiperazine derivatives led to the discovery of potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov A similar approach could be applied to identify new activities for 1-amino-4-phenyl-2,5-piperazinedione derivatives.

Collaborative Research Frameworks for Accelerating Discovery in the Piperazinedione Field

The complexity of modern drug discovery and chemical biology research necessitates a collaborative approach. Accelerating progress in the piperazinedione field will require the formation of partnerships between academic researchers, pharmaceutical companies, and government institutions.

Benefits of Collaborative Frameworks:

Shared Expertise: Collaborations bring together experts in synthetic chemistry, pharmacology, cell biology, and computational modeling, creating a synergistic environment for innovation.

Access to Resources: Academic labs can gain access to industry-standard HTS facilities and compound libraries, while companies can benefit from the novel discoveries and basic research insights generated in academia.

Funding Opportunities: Government and private funding agencies often support collaborative projects that bridge the gap between basic and translational research. An example is the Scientific and Technological Cooperation (WTZ) Grant, which funds international collaborations on projects like the development of novel channel modulators. univie.ac.at

By fostering an open and collaborative research ecosystem, the scientific community can more efficiently translate the therapeutic potential of 2,5-Piperazinedione, 1-amino-4-phenyl- and related compounds into tangible benefits for human health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.